molecular formula C10H16ClNO2 B2603794 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride CAS No. 2490430-34-5

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2603794
CAS No.: 2490430-34-5
M. Wt: 217.69
InChI Key: OPQZYUJVKXNXBO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride typically involves several steps. One common synthetic route includes the methylation of 3,5-dimethoxybenzaldehyde followed by reductive amination with methylamine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and oxidative stress pathways.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features but different biological activities.

    2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: This compound has a similar methoxy-substituted benzene ring but differs in its functional groups and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-9(12-2)6-10(5-8)13-3;/h4-6,11H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQZYUJVKXNXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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